molecular formula C13H14O7 B14120052 Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester CAS No. 13089-97-9

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester

Cat. No.: B14120052
CAS No.: 13089-97-9
M. Wt: 282.25 g/mol
InChI Key: MVCZQEYADKZPAR-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,5-dihydroxy-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-bis(acetyloxy)-4-hydroxy-, methyl ester
  • Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
  • Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

Uniqueness

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and pharmaceutical research.

Properties

CAS No.

13089-97-9

Molecular Formula

C13H14O7

Molecular Weight

282.25 g/mol

IUPAC Name

methyl 3,5-diacetyloxy-4-methoxybenzoate

InChI

InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3

InChI Key

MVCZQEYADKZPAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC

Origin of Product

United States

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